molecular formula C11H15NO3 B14552261 2-Hydroxy-N-(4-methoxyphenyl)-2-methylpropanamide CAS No. 62100-43-0

2-Hydroxy-N-(4-methoxyphenyl)-2-methylpropanamide

Cat. No.: B14552261
CAS No.: 62100-43-0
M. Wt: 209.24 g/mol
InChI Key: GRGQRODUQDMBSO-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-methoxyphenyl)-2-methylpropanamide is an organic compound with a molecular formula of C11H15NO3 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-(4-methoxyphenyl)-2-methylpropanamide typically involves the reaction of 4-methoxyphenylamine with 2-hydroxy-2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 2-oxo-N-(4-methoxyphenyl)-2-methylpropanamide.

    Reduction: Formation of 2-amino-N-(4-methoxyphenyl)-2-methylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-N-(4-methoxyphenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(4-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Hydroxy-N-(4-methoxyphenyl)-2-phenylacetamide
  • 4-Hydroxy-N-(2-methoxyphenyl)benzamide
  • 2-Hydroxy-N-(4-methoxyphenyl)acetamide

Comparison: 2-Hydroxy-N-(4-methoxyphenyl)-2-methylpropanamide is unique due to the presence of the methylpropanamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

62100-43-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-hydroxy-N-(4-methoxyphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H15NO3/c1-11(2,14)10(13)12-8-4-6-9(15-3)7-5-8/h4-7,14H,1-3H3,(H,12,13)

InChI Key

GRGQRODUQDMBSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)OC)O

Origin of Product

United States

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